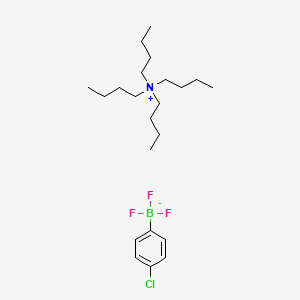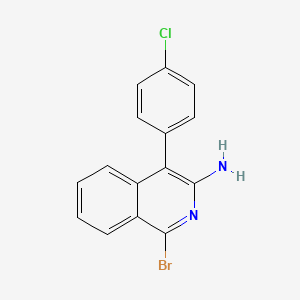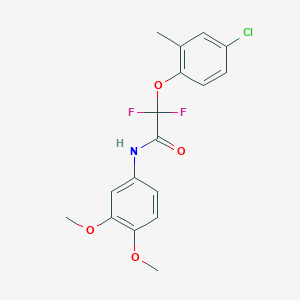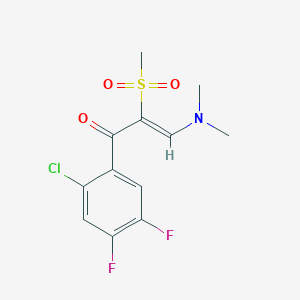
(4-Chlorophenyl)trifluoroboranuide; tetrabutylazanium
Übersicht
Beschreibung
“(4-Chlorophenyl)trifluoroboranuide; tetrabutylazanium” is a chemical compound with the CAS Number: 411206-79-6 . It has a molecular weight of 421.83 and its IUPAC name is tetrabutylammonium (4-chlorophenyl)trifluoroborate .
Molecular Structure Analysis
The InChI code for “(4-Chlorophenyl)trifluoroboranuide; tetrabutylazanium” is 1S/C16H36N.C6H4BClF3/c1-5-9-13-17 (14-10-6-2,15-11-7-3)16-12-8-4;8-6-3-1-5 (2-4-6)7 (9,10)11/h5-16H2,1-4H3;1-4H/q+1;-1 . The InChI key is HVZQONCCLXPJGY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“(4-Chlorophenyl)trifluoroboranuide; tetrabutylazanium” is a solid . Its linear formula is C22H40BClF3N .Wissenschaftliche Forschungsanwendungen
Antitumor Activities
A series of compounds including 1-(4-chlorophenyl)-4,4,4-trifluoro-2-(2-(aryl)hydrazono)butane-1,3-diones have been synthesized and evaluated for their antitumor activity. Particularly, one compound demonstrated potential and broad-spectrum antitumor activity, exhibiting selective activities toward melanoma, colon, non-small lung, and breast cancer cell lines. This highlights the potential of (4-chlorophenyl)trifluoroboranuide derivatives in cancer treatment research (Al-Suwaidan et al., 2015).
Polyaniline Membranes
Polyaniline (PANI) membranes containing additives like potassium tetrakis(4-chlorophenyl)borate have been studied for their pH sensitivity. These membranes demonstrate unusual pH insensitivity, which could be significant in the development of advanced materials with specific chemical properties (Lindfors et al., 2004).
Photocatalytic Decomposition in Water Treatment
A study involving Fe3O4-Cr2O3 magnetic nanocomposite, used for photocatalytic decomposition of 4-chlorophenol in water, underscores the environmental applications of these compounds. Chlorophenols like 4-chlorophenols are toxic and their removal from water is crucial for environmental safety. This research demonstrates the effectiveness of such nanocomposites in treating water pollutants (Singh et al., 2017).
Detoxification in Groundwater
A bacterium has been identified that uses dichloroethenes and vinyl chloride as part of its energy metabolism, leading to the production of environmentally benign products. This organism could potentially be used for cleaning contaminated subsurface environments and restoring drinking water reservoirs, indicating a potential bioremediation application involving (4-chlorophenyl)trifluoroboranuide-related compounds (He et al., 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-trifluoroboranuide;tetrabutylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C6H4BClF3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6-3-1-5(2-4-6)7(9,10)11/h5-16H2,1-4H3;1-4H/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZQONCCLXPJGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)Cl)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40BClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)trifluoroboranuide; tetrabutylazanium | |
CAS RN |
411206-79-6 | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, (T-4)-(4-chlorophenyl)trifluoroborate(1-) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=411206-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinol](/img/structure/B3036961.png)


![2-(3-{[(4-Bromophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B3036966.png)
![2-(dimethylaminomethylidene)-N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide](/img/structure/B3036970.png)

![2-({2-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B3036973.png)
![1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide](/img/structure/B3036975.png)
![3-amino-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B3036977.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[1-(dimethylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3036978.png)


![4-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]pyrimidin-2-amine](/img/structure/B3036983.png)
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid](/img/structure/B3036984.png)